16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
The compound 16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple aromatic rings, ether linkages, and nitrogen atoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. Key reagents often include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the structure to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens, alkyl, or aryl groups, into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents), palladium or copper catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to produce therapeutic effects. The compound’s multiple aromatic rings and heteroatoms allow it to form various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its activity.
Comparison with Similar Compounds
16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can be compared with other tetracyclic compounds, such as:
- This compound
- 2-(14-Methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol
The uniqueness of This compound lies in its specific substituents and the arrangement of its tetracyclic core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H26N6O3 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C31H26N6O3/c1-19-11-7-9-15-23(19)39-17-25-33-29-28-27(22-14-8-10-16-24(22)38-3)26-20(2)34-37(21-12-5-4-6-13-21)31(26)40-30(28)32-18-36(29)35-25/h4-16,18,27H,17H2,1-3H3 |
InChI Key |
LPVQUOZTITYPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)N(N=C5C)C6=CC=CC=C6)C7=CC=CC=C7OC |
Origin of Product |
United States |
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